molecular formula C16H15N3O3S3 B2826696 2-(2-(phenylsulfonamido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 922130-21-0

2-(2-(phenylsulfonamido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No. B2826696
CAS RN: 922130-21-0
M. Wt: 393.49
InChI Key: SDFLEHQPRXJWKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(phenylsulfonamido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide, also known as PTMA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PTMA belongs to the thiazole family of compounds and has been shown to exhibit a range of biological activities, making it a promising candidate for drug development.

Scientific Research Applications

Antimicrobial and Antifungal Activities

  • Synthesis and Biological Evaluation : A study aimed at synthesizing new heterocyclic compounds incorporating a sulfamoyl moiety suitable for use as antimicrobial agents. The research explored the creation of various derivatives, including thiazole and thiophene derivatives, demonstrating promising in vitro antibacterial and antifungal activities (Darwish et al., 2014).

Inhibitory Activities Against Specific Targets

  • PI3K/mTOR Dual Inhibitors : Investigations into the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors highlighted the exploration of various 6,5-heterocycles to improve metabolic stability. This study signifies the compound's role in understanding enzyme inhibition and optimizing therapeutic agents (Stec et al., 2011).

  • Carbonic Anhydrase Inhibition : Research into sulfonamide derivatives, structurally related to pritelivir, investigated their inhibition of various human carbonic anhydrase isoforms. This work provides insights into the compound's potential applications in treating diseases like cancer, obesity, epilepsy, and glaucoma (Carta et al., 2017).

Anticonvulsant Activities

  • Synthesis and Evaluation as Anticonvulsant Agents : Another area of interest is the synthesis of derivatives containing a sulfonamide thiazole moiety evaluated for their anticonvulsant activity. Certain compounds exhibited significant effects, offering protection against convulsions induced in models, pointing to the therapeutic potential of these molecules in epilepsy treatment (Farag et al., 2012).

Antitumor and Anticancer Activities

  • Antitumor Activity Evaluation : Research on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings assessed their potential antitumor activity in vitro. Some compounds showed considerable activity against cancer cell lines, highlighting the importance of structural modifications to enhance therapeutic efficacy (Yurttaş et al., 2015).

Optoelectronic Properties

  • Exploration of Optoelectronic Properties : Studies on thiazole-based polythiophenes examined the optoelectronic properties of conducting polymers derived from thiazole-containing monomers. This research is pertinent to the development of materials for electronic applications, showcasing the versatility of such compounds beyond biomedical uses (Camurlu & Guven, 2015).

properties

IUPAC Name

2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S3/c20-15(17-10-13-5-4-8-23-13)9-12-11-24-16(18-12)19-25(21,22)14-6-2-1-3-7-14/h1-8,11H,9-10H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDFLEHQPRXJWKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.